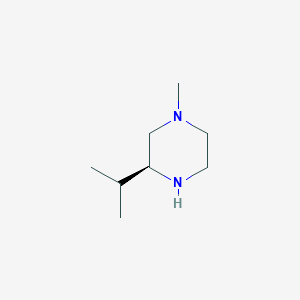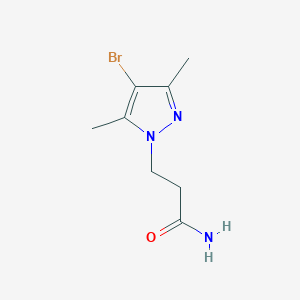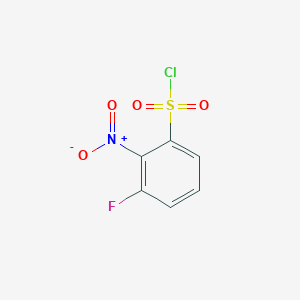![molecular formula C8H14ClNS B1439548 Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride CAS No. 1181533-98-1](/img/structure/B1439548.png)
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride
Übersicht
Beschreibung
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methylthiophene-2-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the corresponding amine through reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production often employs automated systems for precise control of reaction parameters and efficient separation of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, often involving the reduction of the sulfur atom.
Substitution: Substitution reactions can occur at the methyl or amine groups, leading to the formation of new compounds with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfones, sulfoxides, and sulfonic acids are common oxidation products.
Reduction Products: Reduced thiophenes and amines are typical reduction products.
Substitution Products: Substituted thiophenes and amines with different functional groups are formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride has found applications in various scientific fields:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: It serves as a reagent in biochemical assays and studies involving thiophene derivatives.
Material Science: The compound is utilized in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-5-methylthiophene: A structurally related thiophene derivative used in various chemical syntheses.
2-Methylthiophene: A simpler thiophene derivative with applications in organic synthesis.
4-Methylthiophene:
Uniqueness: Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride is unique due to its specific structural features, which allow for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-6-4-5-8(10-6)7(2)9-3;/h4-5,7,9H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVFWGFFUWAALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)

![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)








![5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1439482.png)

